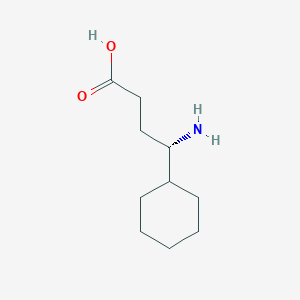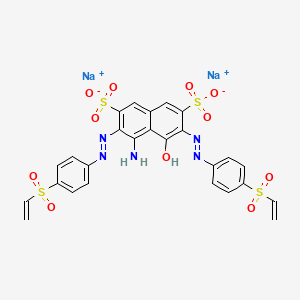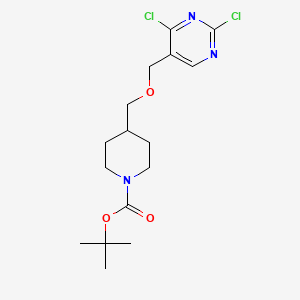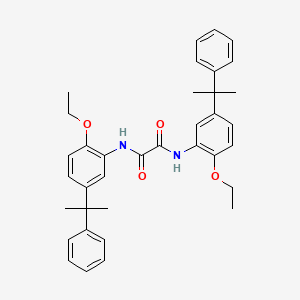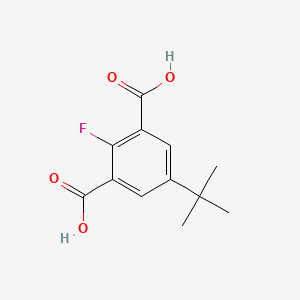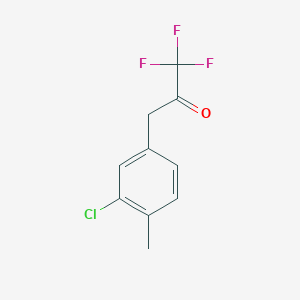
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone is an organic compound characterized by the presence of a trifluoroacetone group attached to a chloromethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone typically involves the reaction of 3-chloro-4-methylphenyl derivatives with trifluoroacetone under controlled conditions. One common method involves the use of a palladium-catalyzed arylation reaction, which is highly effective in forming the desired product . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetone group to alcohols or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloromethylphenyl ring can interact with hydrophobic regions of proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: This compound shares the chloromethylphenyl group but has an isocyanate functional group instead of trifluoroacetone.
1-(3-Chloro-4-methylphenyl)-3-methyl-urea: This compound has a urea group attached to the chloromethylphenyl ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and a fluorophenyl group in addition to the chloromethylphenyl group.
Uniqueness
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone is unique due to the presence of the trifluoroacetone group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
898787-71-8 |
|---|---|
Fórmula molecular |
C10H8ClF3O |
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6-2-3-7(4-8(6)11)5-9(15)10(12,13)14/h2-4H,5H2,1H3 |
Clave InChI |
UWXDRBXQZPLYEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)



